Home > Products > Screening Compounds P143718 > Rec 15/2615 dihydrochloride
Rec 15/2615 dihydrochloride - 173059-17-1

Rec 15/2615 dihydrochloride

Catalog Number: EVT-279847
CAS Number: 173059-17-1
Molecular Formula: C26H34ClN5O5
Molecular Weight: 532 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
REC-2615 (HCl) is a α1B-adrenoceptor antagonist potentially for the treatment of female sexual dysfunction.

Rec 15/2841

  • Compound Description: Rec 15/2841 functions as an antagonist targeting both α1a- and α1L-adrenoceptors. In research conducted on anesthetized rats and dogs, intracavernous injection of Rec 15/2841 demonstrated a reduction in blood pressure (BP) and an increase in intracavernous pressure (ICP). This effect on ICP/BP ratio suggests its potential in treating erectile dysfunction. []
  • Relevance: Both Rec 15/2841 and Rec 15/2615 dihydrochloride belong to the class of α1-adrenoceptor antagonists and likely share structural similarities within their chemical structures. These similarities contribute to their shared pharmacological target. []

Rec 15/3039

  • Compound Description: Rec 15/3039 is characterized as an α1d-adrenoceptor selective antagonist. Studies in anesthetized rats and dogs revealed that Rec 15/3039 did not significantly alter the ICP/BP ratio after intracavernous administration, suggesting limited effectiveness in addressing erectile dysfunction compared to Rec 15/2615 dihydrochloride. [] Furthermore, unlike Rec 15/2615 dihydrochloride, Rec 15/3039 exhibited inverse agonist behavior at the wild-type α1b-adrenoceptor but not at the α1a-adrenoceptor. []
  • Relevance: Both Rec 15/3039 and Rec 15/2615 dihydrochloride belong to the class of α1-adrenoceptor antagonists, implying structural commonalities that contribute to their activity at adrenoceptors. [, ]

Rec 15/2739

  • Compound Description: Rec 15/2739 is identified as an α1-adrenoceptor antagonist. Research indicates its ability to antagonize contractions induced by both phenylephrine and (+/-)N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulphonamide hydrobromide (A 61603) in rabbit spleen, with pA2 values of 8.41 ± 0.12 and 8.34 ± 0.11, respectively. []
  • Relevance: The classification of both Rec 15/2739 and Rec 15/2615 dihydrochloride as α1-adrenoceptor antagonists suggests they share structural motifs responsible for their interaction with adrenoceptors. []

Prazosin

  • Compound Description: Prazosin acts as a non-selective α1-adrenoceptor antagonist, demonstrating efficacy in reducing blood pressure (BP) but with less pronounced effects on increasing intracavernous pressure (ICP) in animal models. This profile makes it less desirable than compounds like Rec 15/2615 dihydrochloride for erectile dysfunction treatment. []
  • Relevance: Prazosin and Rec 15/2615 dihydrochloride share a common pharmacological target in α1-adrenoceptors, suggesting potential structural similarities despite differences in selectivity and clinical application. []

Phentolamine

  • Compound Description: Phentolamine, a non-selective α-adrenoceptor antagonist, primarily affects blood pressure (BP) reduction with minimal impact on intracavernous pressure (ICP) when administered intracavernously. This characteristic differentiates it from compounds like Rec 15/2615 dihydrochloride that exhibit a more favorable profile for erectile dysfunction management. []
  • Relevance: Phentolamine and Rec 15/2615 dihydrochloride both target α1-adrenoceptors as antagonists, implying potential structural resemblances despite their contrasting selectivity profiles and therapeutic implications. []

WB 4101

  • Compound Description: WB 4101 acts as a selective α1A-adrenoceptor antagonist. In studies focusing on heart rate (HR), WB 4101 effectively blocked the positive chronotropic effect induced by phenylephrine in isolated mouse atria preparations, highlighting its involvement in HR modulation. [] In the rabbit spleen, WB 4101 antagonized agonist-induced contractions in a competitive manner, further demonstrating its α1A-adrenoceptor antagonist activity. []
  • Relevance: WB 4101 and Rec 15/2615 dihydrochloride both target α1-adrenoceptors, with WB 4101 exhibiting selectivity for the α1A subtype, while Rec 15/2615 dihydrochloride appears to have a preference for the α1B subtype. [, ]

5-Methylurapidil

  • Compound Description: 5-Methylurapidil functions as an α1-adrenoceptor antagonist, demonstrating competitive antagonism against contractions induced by agonists in the rabbit spleen. This suggests its potential to modulate smooth muscle contraction through α1-adrenoceptor blockade. []
  • Relevance: The classification of both 5-Methylurapidil and Rec 15/2615 dihydrochloride as α1-adrenoceptor antagonists suggests they share structural characteristics that allow them to interact with adrenoceptors. []

N-[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide Monomethanesulfonate (Rec 15/2739/3)

  • Compound Description: Rec 15/2739/3, also known as SB 216469, exhibits antagonist activity at α1-adrenoceptors. Research using isolated female pig urethras showed that it competitively antagonized α-adrenoceptor agonist-induced contractions, indicating its ability to modulate smooth muscle tone. []
  • Relevance: As both Rec 15/2739/3 and Rec 15/2615 dihydrochloride target α1-adrenoceptors, structural similarities between these compounds are likely. These shared features contribute to their antagonist properties at adrenoceptors. []

8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione Dihydrochloride (BMY 7378)

  • Compound Description: BMY 7378 displays a selective antagonistic action on α1-adrenoceptors. Notably, it exhibits a low affinity for the α1D-adrenoceptor subtype. This selectivity profile makes it a valuable tool for studying the role of specific α1-adrenoceptor subtypes in various physiological processes. []
  • Relevance: The shared classification of BMY 7378 and Rec 15/2615 dihydrochloride as α1-adrenoceptor antagonists, despite their differences in subtype selectivity, suggests potential structural similarities contributing to their interaction with adrenoceptors. []

REC 15/2856, REC 15/2627, REC 15/3043 and SNAP 5089

  • Compound Description: These compounds, alongside Rec 15/2615 dihydrochloride, were examined for their affinities towards α1A-adrenoceptors in rat epididymal vas deferens and portal vein. This suggests a potential role for these compounds in modulating smooth muscle contractility in these tissues. []
  • Relevance: The investigation of these compounds alongside Rec 15/2615 dihydrochloride for their interaction with α1A-adrenoceptors implies structural similarities within this group. These shared features likely influence their binding affinities and functional effects at the α1A-adrenoceptor subtype. []
Overview

Rec 15/2615 dihydrochloride is a selective antagonist of the α1B-adrenergic receptor, characterized by its high affinity and specificity towards this receptor subtype. The chemical name for this compound is 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride, and its molecular formula is C26H35Cl2N5O5, with a molecular weight of 568.49 g/mol. This compound is utilized in pharmacological research to better understand adrenergic receptor functions and potential therapeutic applications in various medical conditions.

Source and Classification

Rec 15/2615 dihydrochloride is classified as a chemical compound with significant biological activity, particularly in the study of adrenergic receptors. It is sourced from various chemical suppliers and research institutions that focus on pharmacological compounds. Its classification as a selective antagonist makes it a valuable tool for investigating the physiological roles of α1B-adrenergic receptors in cardiovascular and neurobiological contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rec 15/2615 dihydrochloride involves several key steps:

  1. Formation of the Quinazoline Core: This initial step includes condensation reactions between appropriate amines and aldehydes to construct the quinazoline structure.
  2. Substitution Reactions: The quinazoline core undergoes further modifications to introduce functional groups such as methoxy and amino groups.
  3. Acylation: The final step involves acylation of the piperazine ring using 2-methoxy-6-(1-methylethyl)phenoxyacetyl chloride to yield the desired compound.

Industrial production methods mirror these laboratory techniques but are optimized for larger scale synthesis, ensuring high yields and purity through methods like recrystallization and chromatography .

Chemical Reactions Analysis

Reactions and Technical Details

Rec 15/2615 dihydrochloride primarily participates in substitution reactions due to its reactive functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitutions, allowing for the formation of various derivatives.
  • Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions, modifying its functional groups.

Common reagents used in these reactions include alkyl halides for nucleophilic substitutions and reducing agents like sodium borohydride for reductions. The reactions typically occur in polar solvents such as dimethyl sulfoxide or acetonitrile .

Mechanism of Action

Process and Data

Rec 15/2615 dihydrochloride functions as a selective antagonist of the α1B-adrenergic receptor. Its mechanism of action involves binding to these receptors, effectively blocking their activation by endogenous catecholamines like norepinephrine. This inhibition leads to decreased receptor activity, which can modulate downstream signaling pathways crucial for physiological processes such as vasoconstriction and smooth muscle contraction .

Pharmacokinetics

The compound is soluble in dimethyl sulfoxide up to 100 mM, which facilitates its use in various experimental setups .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rec 15/2615 dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Powder
  • Solubility: Soluble to 100 mM in dimethyl sulfoxide
  • Storage Conditions: Should be stored desiccated at -20°C
  • Chemical Stability: Stable under recommended storage conditions

These properties are critical for ensuring effective handling and application in laboratory settings .

Applications

Scientific Uses

Rec 15/2615 dihydrochloride has diverse applications in scientific research:

  • Pharmacological Research: Used as a reference compound for studying adrenergic receptors.
  • Biological Studies: Helps elucidate the role of α1B-adrenergic receptors in physiological processes.
  • Therapeutic Investigations: Explored for potential treatments targeting conditions related to adrenergic signaling, including hypertension and neurodegenerative diseases.

Additionally, ongoing research suggests potential applications in cancer therapy due to its ability to inhibit cancer cell proliferation .

Properties

CAS Number

173059-17-1

Product Name

Rec 15/2615 dihydrochloride

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride

Molecular Formula

C26H34ClN5O5

Molecular Weight

532 g/mol

InChI

InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H

InChI Key

YLPWNPUPMQZIKN-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

REC-2615; Rec-15; 2615; REC2615; Rec15; REC 2615; Rec 15

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.